(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Catalog No.
S729515
CAS No.
848821-58-9
M.F
C20H27NOSi
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrroli...

CAS Number

848821-58-9

Product Name

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

IUPAC Name

[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Molecular Formula

C20H27NOSi

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m0/s1

InChI Key

RSUHWMSTWSSNOW-IBGZPJMESA-N

SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (CAS: 848821-58-9), widely known as the Hayashi-Jørgensen catalyst, is a premier chiral secondary amine organocatalyst. By combining a rigid pyrrolidine core with a sterically demanding, TMS-protected diphenylmethanol moiety, it excels in iminium and enamine activation modes. The compound is highly valued in industrial and academic settings for driving asymmetric Michael additions, aldol condensations, and complex cascade reactions. Its primary procurement advantage lies in its ability to deliver near-perfect stereocontrol (often >99% ee) at low catalyst loadings, streamlining the synthesis of pharmaceutical intermediates and complex chiral building blocks without the need for heavy metals or complex chiral ligands[1].

Attempting to substitute this specific TMS ether with cheaper, unprotected analogs like (S)-diphenylprolinol or generic L-proline introduces severe process liabilities. Unprotected prolinols possess a free hydroxyl group that readily reacts with aldehyde substrates to form stable, dead-end oxazolidinones or hemiaminals, irreversibly deactivating the catalyst and stalling the reaction. Furthermore, while L-proline relies on hydrogen-bonding for stereocontrol—often necessitating high loadings (20–30 mol%) and yielding moderate enantioselectivity—the TMS-protected catalyst relies on robust steric shielding. This fundamental mechanistic difference means the TMS ether cannot be swapped 1:1 with H-bonding catalysts, as doing so typically results in drastic drops in enantiomeric excess, inverted stereocenters, or complete failure in multi-step cascade sequences[1].

Elimination of Oxazolidinone-Induced Catalyst Deactivation

The presence of the bulky trimethylsilyl (TMS) ether group is not merely a structural variation; it is a critical protective feature that prevents catalyst poisoning. When using unprotected (S)-diphenylprolinol, the free hydroxyl group rapidly attacks aldehyde substrates, forming stable oxazolidinone byproducts that permanently remove the active catalyst from the catalytic cycle. By masking this hydroxyl group, the TMS ether maintains active turnover, allowing the reaction to proceed to completion at low loadings (1–10 mol%) with high yields, whereas the unprotected analog often stalls prematurely or requires stoichiometric quantities to achieve similar conversions [1].

Evidence DimensionCatalyst active lifetime and required loading
Target Compound DataMaintains turnover at 1–10 mol% loading
Comparator Or BaselineUnprotected (S)-diphenylprolinol (Deactivates via oxazolidinone formation; stalls reactions)
Quantified DifferenceEnables catalytic turnover vs. stoichiometric failure
ConditionsEnamine/iminium activation of aldehydes

Procurement of the TMS-protected form is essential to achieve true catalytic efficiency, minimizing the total mass of chiral material required per batch.

Quantitative Superiority in Enantiomeric Excess and Loading Efficiency

In standard asymmetric functionalizations, such as α-aminations or Michael additions, the TMS-protected catalyst vastly outperforms generic L-proline. While L-proline often requires loadings of 20–30 mol% and yields moderate enantioselectivities (typically 70–80% ee), the sterically demanding diphenyl((trimethylsilyl)oxy)methyl group of the Hayashi-Jørgensen catalyst effectively shields one face of the reactive intermediate. This steric control consistently delivers >95–99% ee at significantly reduced catalyst loadings (as low as 1–5 mol%), fundamentally altering the process economics by reducing both catalyst consumption and the need for downstream chiral resolution [1].

Evidence DimensionEnantiomeric excess and required catalyst loading
Target Compound Data>95–99% ee at 1–5 mol% loading
Comparator Or BaselineL-Proline (70–80% ee at 20–30 mol% loading)
Quantified Difference>15-25% higher ee at 1/5th to 1/10th the catalyst loading
ConditionsAsymmetric α-functionalization of aldehydes/ketones

Higher ee at lower loadings directly translates to lower raw material costs and higher yields of the desired enantiomer in pharmaceutical manufacturing.

Facilitation of One-Pot Quadruple Cascade Sequences

The specific steric and electronic profile of the TMS ether makes it uniquely suited for orchestrating complex, multi-step cascade reactions that fail with simpler amines. In the synthesis of complex architectures like tetraaryl-substituted 2-azabicyclo[3.3.0]octadienones via an aza-Michael/aldol/vinylogous Michael/aldol sequence, the (S)-diphenylprolinol TMS ether successfully drives the reaction to completion with >20:1 diastereomeric ratio and 84–97% ee. In contrast, simpler secondary amine catalysts or unprotected variants prove completely inefficient, failing to yield the desired cascade products due to mismatched reaction rates and side-product formation [1].

Evidence DimensionCascade reaction yield and stereocontrol
Target Compound DataGood yields, >20:1 dr, 84–97% ee
Comparator Or BaselineSimpler secondary amines / unprotected catalysts (Inefficient / 0% yield of cascade product)
Quantified DifferenceComplete enablement of the cascade pathway vs. reaction failure
ConditionsOne-pot multi-component cascade of α-ketoamides with α,β-unsaturated aldehydes

Enables the consolidation of multiple synthetic steps into a single one-pot operation, drastically reducing solvent waste, labor, and purification costs.

Pharmaceutical Intermediate Synthesis

Ideal for the highly enantioselective synthesis of chiral building blocks (e.g., chiral cyclopropanes, tetrahydroquinolines) where downstream chiral resolution is cost-prohibitive, leveraging its ability to deliver >95% ee at low catalyst loadings [1].

One-Pot Cascade/Domino Manufacturing

The catalyst of choice for consolidating multi-step sequences (e.g., Michael-aldol cascades) into a single reactor operation, utilizing its stability against oxazolidinone-induced deactivation to maintain active turnover across multiple bond-forming events [2].

Alpha-Functionalization of Aldehydes

Highly recommended for the asymmetric α-amination, α-alkylation, or α-halogenation of aldehydes, where it provides superior stereocontrol and prevents hemiaminal stalling compared to generic proline or unprotected prolinols [1].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Dates

Last modified: 08-15-2023
Arceo et al. Photochemical activity of a key donor-acceptor complex can drive stereoselective catalytic alpha-alkylation of aldehydes. Nature Chemistry, doi: 10.1038/nchem.1727, published online 11 August 2013 http://www.nature.com/nchem

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